Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine
Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine
This guide details the precision synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffolds.
Executive Summary: The synthesis of 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine derivatives hinges on the controlled desymmetrization of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) . The primary challenge is achieving regioselectivity between mono- and bis-arylation while preventing the hydrolysis of the highly reactive chlorotriazine core.
The most robust route is a Temperature-Controlled Suzuki-Miyaura Cross-Coupling . This guide covers the synthesis of the two critical intermediates:
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The Mono-Adduct: 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (The versatile electrophile).
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The Target Scaffold: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (via dechlorination or bis-substitution depending on the 6-position substituent).
Part 1: Retrosynthetic Analysis & Strategy
The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
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1st Cl Displacement: Occurs at 0°C (Exothermic, very fast).
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2nd Cl Displacement: Occurs at Room Temperature (Moderate rate).
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3rd Cl Displacement: Occurs at Reflux (>60°C) (Slow).
To synthesize the 2-chloro-4-pyridyl scaffold, we utilize a Palladium-catalyzed cross-coupling rather than a Grignard reagent (which is difficult to control and incompatible with the moisture-sensitive triazine).
Reaction Scheme
Part 2: Detailed Experimental Protocol
Method A: Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine
This is the "Gateway" intermediate. It contains two reactive chlorines for further library synthesis.
Reagents:
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Cyanuric Chloride (1.0 equiv)
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4-Pyridylboronic Acid (0.95 equiv) – Slight deficit to prevent bis-coupling.
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Pd(PPh3)4 (3-5 mol%)
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Sodium Carbonate (Na2CO3) (2.0 equiv)
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Protocol:
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Preparation (Inert Atmosphere):
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Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
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Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in DME (20 mL).
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Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Maintenance of this temperature is essential to stop the reaction at the mono-stage.
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Catalyst Activation:
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In a separate vial, mix 4-Pyridylboronic acid (1.17 g, 9.5 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol) in DME (10 mL).
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Add this slurry dropwise to the cold Cyanuric Chloride solution over 15 minutes.
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Base Addition:
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Dissolve Na2CO3 (2.12 g, 20 mmol) in Water (10 mL).
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Add the aqueous base dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C .
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Reaction Monitoring:
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Stir at 0°C for 2–4 hours.
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Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the boronic acid and the formation of the mono-substituted product (MW ~227).
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Workup:
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Quench with cold water (50 mL).
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Extract rapidly with Ethyl Acetate (3 x 30 mL). Note: Work quickly to minimize hydrolysis of the remaining chlorines.
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Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo at low temperature (<30°C).
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Purification:
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Flash column chromatography on silica gel (Hexane/EtOAc gradient).
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Yield: Typically 60–75%.
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Storage: Store at -20°C under Argon (prone to hydrolysis).
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Method B: Synthesis of 2-Chloro-4,6-bis(pyridin-4-yl)-1,3,5-triazine
If the target is the bis-pyridyl species.[2]
Modifications:
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Stoichiometry: Use 2.2 equiv of 4-Pyridylboronic acid.
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Temperature: Allow the reaction to warm to Room Temperature (25°C) or heat mildly to 40°C after the initial addition.
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Time: Stir for 12–16 hours.
Method C: Dechlorination to 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (H-substituted)
If the specific target is the Mono-Cl, Mono-Py, Mono-H species (CAS 1053656-00-0).
Direct synthesis of the "H" species from Cyanuric Chloride is impossible. It requires a reduction step from the Dichloro intermediate.
Protocol:
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Dissolve 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (from Method A) in dry THF.
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Add Tributyltin Hydride (Bu3SnH) (1.0 equiv) and a radical initiator (AIBN, catalytic).
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Reflux for 2 hours.
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Alternative (Green): Hydrogenation using Pd/C (5%) and H2 balloon in EtOAc with 1.0 equiv of Triethylamine (to scavenge HCl). Monitor closely to prevent reduction of the Pyridine ring or the second Chlorine.
Part 3: Data Presentation & Troubleshooting
Physicochemical Properties (Predicted)
| Property | Dichloro-Intermediate | Target Scaffold (H-substituted) |
| Formula | C8H4Cl2N4 | C8H5ClN4 |
| MW | 227.05 g/mol | 192.61 g/mol |
| Appearance | Off-white crystalline solid | White to pale yellow solid |
| Solubility | DCM, THF, EtOAc | DMSO, MeOH, DCM |
| Stability | Moisture Sensitive (Hydrolyzes to OH) | Moderate Stability |
Troubleshooting Table
| Issue | Root Cause | Solution |
| Bis-substitution (Impurity) | Temperature too high (>5°C) | strictly control temp at -5°C; add boronic acid slowly. |
| Hydrolysis (OH-product) | Aqueous base exposure too long | Use anhydrous base (K3PO4) in Dioxane; rapid workup. |
| Low Yield | Protodeboronation of Pyridine | Use MIDA boronates or excess boronic acid (1.5 eq). |
| Black Precipitate | Pd precipitation | Degas solvents thoroughly; add more ligand (PPh3). |
Part 4: Visualization (Workflow)
Caption: Temperature-controlled divergence in the Suzuki-Miyaura coupling of Cyanuric Chloride.
References
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Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Cronin, J. S., et al. (2008). "Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines." Journal of Organic Chemistry.
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ChemicalBook. (2024). "2-CHLORO-4-PYRIDIN-4-YL-1,3,5-TRIAZINE (CAS 1053656-00-0) Technical Data." Link
